molecular formula C9H11NO5S B1517239 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid CAS No. 933690-52-9

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Cat. No.: B1517239
CAS No.: 933690-52-9
M. Wt: 245.25 g/mol
InChI Key: MHVZQTXAVRFEPX-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid typically involves the reaction of 2-furoic acid with pyrrolidine in the presence of a suitable sulfonating agent. The reaction conditions may vary, but common methods include using sulfur trioxide or chlorosulfonic acid as the sulfonating agent, with a catalyst such as pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the furan ring.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the sulfonic acid group.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

  • Reduction: Reduction of the sulfonic acid group can yield the corresponding sulfonic acid amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted furan derivatives.

Scientific Research Applications

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research has explored its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, influencing signaling pathways and cellular processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid can be compared to other similar compounds, such as 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-ol and [5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine These compounds share the pyrrolidine and furan rings but differ in their functional groups and overall structure

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c11-9(12)7-3-4-8(15-7)16(13,14)10-5-1-2-6-10/h3-4H,1-2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVZQTXAVRFEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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